N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a synthetic compound characterized by a unique azetidine (4-membered nitrogen-containing ring) core substituted with a pyridin-3-yloxy group and a benzodioxolylmethyl carboxamide moiety. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmaceutical exploration, particularly in targeting receptors or enzymes influenced by such motifs.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-pyridin-3-yloxyazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(19-7-12-3-4-15-16(6-12)23-11-22-15)20-9-14(10-20)24-13-2-1-5-18-8-13/h1-6,8,14H,7,9-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNSOWJUWPHWOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC3=C(C=C2)OCO3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 327.33 g/mol. The compound features a benzo[d][1,3]dioxole moiety, an azetidine core, and a pyridin-3-yloxy group, which collectively contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₃O₄ |
| Molecular Weight | 327.33 g/mol |
| CAS Number | 1904305-52-7 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in disease pathways, particularly those related to cancer and inflammation.
- Receptor Binding : It interacts with specific receptors that modulate cellular responses, influencing pathways such as apoptosis and cell proliferation.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to its protective effects against oxidative stress-related damage.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
-
Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for these cell lines were reported to be lower than those for standard chemotherapeutic agents like doxorubicin, indicating superior efficacy in some cases .
Cell Line IC50 (µM) Standard Drug IC50 (µM) HepG2 2.38 7.46 HCT116 1.54 8.29 MCF7 4.52 4.56
Anti-inflammatory Activity
In addition to anticancer properties, the compound exhibits anti-inflammatory effects:
- Mechanistic Studies : Research indicates that it may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, thereby reducing inflammation in various models . Furthermore, it has been shown to affect pathways involving COX enzymes, which are critical in the inflammatory response .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds with similar structures:
- Synthesis and Testing : A study synthesized derivatives of benzo[d][1,3]dioxole and evaluated their anticancer activities, demonstrating that modifications to the structure can enhance or diminish efficacy .
- Comparative Analysis : Compounds sharing the benzo[d][1,3]dioxole moiety were compared for their biological activities, revealing that structural variations significantly affect their pharmacological profiles.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes a benzo[d][1,3]dioxole moiety and a pyridine ring. The molecular formula is , with a molecular weight of approximately 286.28 g/mol. Understanding its chemical properties is crucial for elucidating its potential applications.
Medicinal Chemistry Applications
1. Antioxidant Activity:
Research indicates that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders .
2. Neuroprotective Effects:
Studies have shown that derivatives of this compound can modulate neurotransmitter systems, particularly through interactions with NMDA receptors. This modulation may offer protective effects against excitotoxicity in neurological conditions . The potential for developing neuroprotective agents from this class of compounds is an area of active investigation.
3. Anticancer Properties:
The compound's ability to interfere with cellular signaling pathways makes it a candidate for anticancer drug development. Research has demonstrated that similar azetidine derivatives can induce apoptosis in cancer cells by targeting specific molecular pathways .
Pharmacological Insights
1. Enzyme Inhibition:
this compound may inhibit key enzymes involved in disease progression. For instance, it has been suggested that such compounds can inhibit proteases and kinases that are critical in tumor growth and metastasis .
2. Anti-inflammatory Effects:
Inflammation plays a significant role in many chronic diseases. Compounds with similar structures have shown promise in reducing inflammatory markers and mediators, suggesting potential therapeutic applications in inflammatory diseases .
Material Science Applications
Beyond biological applications, the unique structural features of this compound open avenues in material science:
1. Organic Electronics:
The compound's electronic properties may allow its use in organic semiconductors or photovoltaic devices. The presence of conjugated systems within its structure can facilitate charge transport .
2. Drug Delivery Systems:
Due to its ability to form stable complexes with various biomolecules, this compound could be explored for use in drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents .
Case Studies and Research Findings
Chemical Reactions Analysis
Chemical Reactions Involving N-(benzo[d] dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
This compound can undergo various chemical reactions typical for amides and heterocycles. Notable reactions include:
-
Hydrolysis : The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine.
-
Nucleophilic Substitution : The azetidine ring can participate in nucleophilic substitution reactions, potentially leading to the formation of new derivatives.
-
Cyclization Reactions : Depending on the conditions, the compound might undergo cyclization reactions, forming more complex heterocyclic structures.
Reaction Conditions
| Reaction | Conditions | Products |
|---|---|---|
| Hydrolysis | Acidic or basic conditions, elevated temperature | Carboxylic acid and amine derivatives |
| Nucleophilic Substitution | Presence of nucleophiles, solvents like DMSO or DMF | Substituted azetidine derivatives |
| Cyclization | High temperature, presence of catalysts (e.g., acids or bases) | Complex heterocyclic compounds |
Analytical Techniques for Monitoring Reactions
Reactions involving N-(benzo[d] dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide are typically monitored using techniques such as:
-
Thin Layer Chromatography (TLC) : To track the progress of reactions and identify products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity of the final products.
Comparison with Similar Compounds
The compound shares structural similarities with several benzodioxolylmethyl-substituted heterocycles. Below is a detailed comparison based on synthesis, physicochemical properties, and functional groups.
Key Observations:
- Core Heterocycle Differences : The azetidine core in the target compound introduces ring strain compared to 5-membered (pyrrolidine) or 6-membered (piperidine) analogs. This strain may influence conformational stability and binding kinetics .
- Substituent Effects: The pyridin-3-yloxy group in the target compound distinguishes it from analogs with pyrimidinylamino (e.g., compound 3 in ) or simple alkyl/aryl substitutions.
- Synthetic Complexity: Azetidine derivatives generally require multi-step syntheses involving carbodiimide coupling (e.g., EDCI/HOBt) or cyclization under controlled conditions . In contrast, pyrrolidine/pyrrolidinone analogs (e.g., ) often utilize reductive amination or ketone oxidation, yielding higher purities (>95%) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Solubility Trends: Azetidinone derivatives (e.g., ) exhibit higher solubility in chlorinated solvents due to their polar amide groups, whereas bicyclic oxetanes (e.g., ) show compatibility with ethers like THF.
- Stability: Azetidine derivatives (e.g., ) are prone to decomposition at room temperature, necessitating storage at low temperatures. In contrast, pyrrolidinones (e.g., ) are more stable, likely due to reduced ring strain.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for preparing N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide, and how can reaction conditions be optimized?
- Methodology : Begin with a modular synthesis approach:
- Step 1 : Synthesize the azetidine-1-carboxamide core via ring-closing reactions (e.g., using Mitsunobu conditions for ether bond formation between pyridin-3-ol and azetidine derivatives) .
- Step 2 : Introduce the benzo[d][1,3]dioxol-5-ylmethyl group via reductive amination or nucleophilic substitution, ensuring inert atmosphere conditions to prevent oxidation of sensitive intermediates .
- Optimization : Use ultrasound-assisted synthesis (as in ) to reduce reaction time (e.g., 4 hours vs. traditional 24 hours) and improve yields (61–66%) . Monitor purity via HPLC (≥95%) and confirm intermediates with H/C NMR .
Q. How can spectroscopic characterization resolve ambiguities in the structural confirmation of this compound?
- Methodology :
- NMR Analysis : Assign peaks for the azetidine ring protons (δ 3.5–4.5 ppm for CH-O-pyridinyl and δ 2.8–3.2 ppm for azetidine carboxamide protons). Compare with analogous compounds (e.g., ’s triazole-thioacetamide, δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]) and fragmentation patterns (e.g., loss of benzo[d][1,3]dioxole moiety at m/z 149) .
- X-ray Crystallography : If crystalline, use single-crystal diffraction (as in ) to resolve stereochemical uncertainties .
Advanced Research Questions
Q. How can contradictory data in biological activity assays be systematically analyzed for this compound?
- Methodology :
- Triangulation : Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability). For example, if IC values conflict, test solubility (via DLS) or metabolite stability (LC-MS/MS) to rule out artifacts .
- Dose-Response Curves : Use nonlinear regression to identify outliers. Compare with structurally related compounds (e.g., ’s triazole derivatives) to contextualize potency .
- Statistical Validation : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in synthesis .
Q. What computational strategies are suitable for predicting the binding mode of this compound to target proteins?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., pyridinyloxy group with kinase hinge regions). Validate with MD simulations (100 ns trajectories) to assess stability .
- Pharmacophore Mapping : Align with known azetidine-based inhibitors (e.g., ’s pyrrolidinyl-phenoxazine carboxamide) to identify critical H-bond donors/acceptors .
- Free Energy Calculations : Compute ΔG binding via MM-PBSA to prioritize derivatives for synthesis .
Q. How can reaction scalability challenges be addressed while maintaining enantiomeric purity?
- Methodology :
- Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP for asymmetric hydrogenation) to retain >99% ee. Monitor with chiral HPLC (e.g., ’s purity protocols) .
- Flow Chemistry : Scale up azetidine ring formation using continuous flow reactors to enhance heat/mass transfer and reduce racemization .
- In-line Analytics : Implement PAT tools (e.g., FTIR or Raman spectroscopy) for real-time monitoring of intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
